Hydrazine, [2-(methylthio)phenyl]-
Overview
Description
Hydrazine, [2-(methylthio)phenyl]- is an organic compound with the molecular formula C7H10N2S. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-(methylthio)phenyl group. This compound is known for its versatile applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
(2-Methylsulfanylphenyl)hydrazine, like other hydrazine derivatives, can undergo a reaction known as the Wolff-Kishner reduction . In this reaction, hydrazine reacts with a carbonyl group to form a hydrazone, which can then be converted to the corresponding alkane by reaction with a base and heat . This reaction is a key step in the conversion of aldehydes and ketones to alkanes .
Biochemical Pathways
The wolff-kishner reduction, in which hydrazine derivatives play a crucial role, is a fundamental reaction in organic chemistry and biochemistry .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic potential .
Result of Action
The ability of hydrazine derivatives to participate in the wolff-kishner reduction suggests that they could potentially influence various biochemical processes by altering the structure of biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of reactions involving (2-methylsulfanylphenyl)hydrazine . .
Biochemical Analysis
Biochemical Properties
Hydrazine, [2-(methylthio)phenyl]- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses, such as catalase and peroxidase. These enzymes facilitate the breakdown of hydrogen peroxide, a reactive oxygen species, into water and oxygen. Hydrazine, [2-(methylthio)phenyl]- can act as a substrate for these enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Additionally, hydrazine, [2-(methylthio)phenyl]- has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can modulate the activity of kinases and phosphatases, which are essential for the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of hydrazine, [2-(methylthio)phenyl]- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, hydrazine, [2-(methylthio)phenyl]- has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways . These pathways play a critical role in the cellular response to oxidative damage and inflammation.
Furthermore, hydrazine, [2-(methylthio)phenyl]- can alter gene expression by modulating the activity of transcription factors. This modulation can result in changes in the expression of genes involved in antioxidant defense, apoptosis, and cell cycle regulation . The compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of hydrazine, [2-(methylthio)phenyl]- involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, hydrazine, [2-(methylthio)phenyl]- can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
In addition to enzyme inhibition, hydrazine, [2-(methylthio)phenyl]- can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual role of inhibition and activation allows the compound to exert complex regulatory effects on biochemical pathways . Moreover, hydrazine, [2-(methylthio)phenyl]- can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrazine, [2-(methylthio)phenyl]- can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of hydrazine, [2-(methylthio)phenyl]- can accumulate and exert additional effects on cells, potentially leading to altered cellular responses.
Long-term studies have shown that hydrazine, [2-(methylthio)phenyl]- can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can lead to cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of hydrazine, [2-(methylthio)phenyl]- vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate protective cellular responses . At higher doses, hydrazine, [2-(methylthio)phenyl]- can cause significant toxicity, leading to cell death and tissue damage . The threshold for these effects depends on the specific animal model and the route of administration.
Toxicological studies have shown that high doses of hydrazine, [2-(methylthio)phenyl]- can result in adverse effects such as liver damage, neurotoxicity, and hematological abnormalities . These findings highlight the importance of careful dosage optimization in experimental studies to minimize toxic effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
Hydrazine, [2-(methylthio)phenyl]- is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of hydrazine, [2-(methylthio)phenyl]- to reactive intermediates . These intermediates can further react with cellular components, leading to the formation of adducts and other modified molecules.
The metabolic pathways of hydrazine, [2-(methylthio)phenyl]- also involve interactions with cofactors such as glutathione, which plays a crucial role in detoxifying reactive intermediates and protecting cells from oxidative damage . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of hydrazine, [2-(methylthio)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms involving membrane transporters . Once inside the cell, hydrazine, [2-(methylthio)phenyl]- can bind to intracellular proteins and be distributed to various cellular compartments.
The localization and accumulation of hydrazine, [2-(methylthio)phenyl]- within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters . These factors can influence the compound’s bioavailability and its overall impact on cellular function.
Subcellular Localization
Hydrazine, [2-(methylthio)phenyl]- exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be targeted to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . This targeting is mediated by post-translational modifications and targeting signals that direct the compound to specific organelles.
The subcellular localization of hydrazine, [2-(methylthio)phenyl]- can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria can enhance the compound’s ability to modulate mitochondrial function and oxidative stress responses . Similarly, nuclear localization can affect gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, [2-(methylthio)phenyl]- can be synthesized through various methods. One common approach involves the reaction of 2-(methylthio)aniline with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of Hydrazine, [2-(methylthio)phenyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [2-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The compound can participate in substitution reactions, where the hydrazine moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used to introduce new functional groups into the molecule
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different hydrazine derivatives .
Scientific Research Applications
Hydrazine, [2-(methylthio)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the development of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Another class of sulfur-containing heterocycles, thiophenes are known for their wide range of therapeutic properties.
Uniqueness
Hydrazine, [2-(methylthio)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)hydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXIXAPJSZQSIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394382 | |
Record name | Hydrazine, [2-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88965-67-7 | |
Record name | Hydrazine, [2-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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